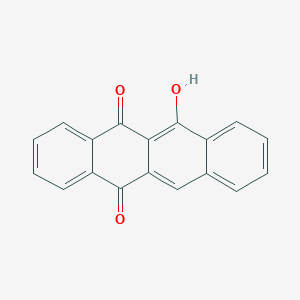

6-Hydroxytetracene-5,12-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxytetracene-5,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O3/c19-16-12-7-3-4-8-13(12)18(21)15-14(16)9-10-5-1-2-6-11(10)17(15)20/h1-9,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBDPKZHNLGURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284936 | |

| Record name | 6-hydroxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-86-3 | |

| Record name | NSC39897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspective and Discovery Context of Tetracene Derivatives

The study of tetracene and its derivatives has a rich history rooted in the exploration of polycyclic aromatic hydrocarbons. Tetracene itself, with its characteristic orange color, has been a subject of investigation for over a century due to its interesting electronic properties. Early research into tetracenes laid the groundwork for understanding the structure, reactivity, and potential applications of this class of compounds.

While a definitive "discovery" of 6-Hydroxytetracene-5,12-dione is not prominently documented as a singular event, its synthesis and characterization are embedded within the broader progression of research on tetracenequinones. A significant milestone in the documented synthesis of this specific compound was reported in a 1984 publication in The Journal of Organic Chemistry. chemsynthesis.com This work provided a clear methodology for its preparation, making the compound more accessible for further study.

More recently, a 2014 study by Shivakumar et al. described a one-pot synthesis of this compound, highlighting its continued relevance as a target molecule for synthetic chemists. dsatm.edu.in14.139.159iajpr.com This research also underscored the ongoing efforts to develop more efficient and practical synthetic routes to this and related compounds.

Significance Within Anthracycline and Quinone Chemistry Research

The structural core of 6-Hydroxytetracene-5,12-dione is intimately related to two important classes of compounds: anthracyclines and quinones. This relationship is a key driver of its scientific significance.

Anthracyclines are a class of potent chemotherapy drugs, with doxorubicin (B1662922) being a prominent example. nih.govchapman.edu These complex molecules feature a tetracyclic quinone structure, similar to that of this compound. Consequently, simpler tetracenequinones like this compound serve as crucial intermediates and model systems for developing synthetic strategies to access the more complex anthracycline antibiotics. nih.gov The study of their synthesis and reactivity provides valuable insights for the production of these vital medicines.

Quinones, characterized by their diketone functionality within an aromatic ring, are a fundamental class of organic compounds with diverse reactivity. They are known to participate in various chemical transformations, including redox reactions and cycloadditions. The quinone moiety in this compound is central to its chemical behavior and is a key focus of research. Understanding the chemistry of tetracenequinones contributes to the broader field of quinone chemistry, which has implications in areas ranging from medicinal chemistry to materials science.

Overview of Current Research Avenues for 6 Hydroxytetracene 5,12 Dione

Total Synthesis Approaches to the Tetracene Core Structure

The construction of the tetracyclic aromatic framework of tetracene is a key challenge in the synthesis of its derivatives. Chemists have developed several strategies to build this polycyclic system, ranging from annulation reactions to multi-step pathways.

Regioselective Annulation Strategies

Regioselective annulation reactions are powerful methods for constructing fused ring systems with specific substitution patterns. These strategies are crucial for building the tetracene skeleton from smaller aromatic or heterocyclic precursors.

Palladium-catalyzed annulation reactions have emerged as a versatile tool. For instance, a palladium-catalyzed annulative dimerization of phenylene triflates through a twofold inter- and intramolecular C-H activation has been used to create various polycyclic aromatic hydrocarbons (PAHs). researchgate.net The resulting partially fused systems can then be converted to fully fused PAHs, such as those with a tetracene core, via reactions like the Scholl reaction. researchgate.net Another approach involves the palladium-catalyzed regioselective ring-opening and [4+2] annulation of enaminones with cyclopropenones to form highly substituted carbocyclic systems. rsc.org

Formal [4+2] cycloaddition reactions also provide a route to the tetracene core. In one example, pyrones bearing a C6-carbonyl group act as selective dienophiles in annulations with sulfoxide-derived nucleophiles, demonstrating a method to incorporate intact heterocyclic rings into more complex polycyclic structures. nih.gov

| Annulation Strategy | Key Reagents/Catalysts | Description | Reference |

| Palladium-Catalyzed Annulative Dimerization | Palladium catalyst, Phenylene triflates | Involves twofold inter- and intramolecular C-H activation to build the polycyclic framework. | researchgate.net |

| Palladium-Catalyzed Ring Opening/[4+2] Annulation | Palladium catalyst, Enaminones, Cyclopropenones | A regioselective method for constructing highly substituted cyclic systems. | rsc.org |

| Formal [4+2] Cycloaddition | Pyrone derivatives, Sulfoxide nucleophiles | Utilizes pyrones as dienophiles to build fused ring systems. | nih.gov |

Nenitzescu Reaction Applications

The Nenitzescu reaction, first reported by Costin Nenițescu in 1929, is a well-established method for the synthesis of 5-hydroxyindole (B134679) derivatives. wikipedia.org The reaction typically involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism proceeds through a Michael addition, followed by a nucleophilic attack from the enamine and subsequent elimination to form the indole (B1671886) ring. wikipedia.org

While the Nenitzescu reaction is highly valuable for creating indole and benzofuran (B130515) structures, its direct application to the synthesis of the all-carbon, polycyclic aromatic core of tetracene is not prominently documented in the reviewed literature. wikipedia.orgmdpi.comresearchgate.net The reaction's utility is primarily centered on the formation of nitrogen-containing heterocycles. mdpi.comrevistadechimie.ro One notable extension involves the reaction of 1,4,9,10-anthradiquinone with enamines to produce precursors for antitumor compounds, demonstrating its use with more complex quinone systems. wikipedia.org However, this still leads to a heterocyclic system rather than a carbocyclic tetracene core.

| Reaction | Reactants | Product Type | Key Features | Reference |

| Nenitzescu Reaction | Benzoquinone, β-Aminocrotonic esters | 5-Hydroxyindoles | Forms a five-membered nitrogen-containing heterocyclic ring fused to a benzene (B151609) ring. | wikipedia.orgrevistadechimie.ro |

Multi-step Synthetic Pathways

The synthesis of complex tetracene derivatives often requires multi-step approaches that allow for precise control over the final structure. These pathways can involve a sequence of well-known organic reactions.

One common strategy is the Diels-Alder reaction , which is a powerful tool for forming six-membered rings. This approach has been used to construct the tetracene framework, for example, by reacting a diene with an aryne precursor. acs.org

Cross-coupling reactions , such as the Suzuki-Miyaura coupling, are also employed. An efficient protocol for synthesizing tetra-peri-substituted tetracenes from their tetrahalo derivatives involves a Pd(0)-catalyzed multiple C-C cross-coupling in a single step. mdpi.com

The Scholl reaction , an acid-catalyzed oxidative condensation of aryl groups, is another key method for creating C-C bonds to form fused aromatic systems, including tetracene. nih.gov This reaction is instrumental in the final aromatization steps of many PAH syntheses. researchgate.net

Furthermore, multi-step syntheses have been developed to create highly stable and functionalized tetracene analogues. For instance, a simple route to tetrabenzo[a,f,j,o]perylene (TBP), a peri-tetracene analogue, has been established, which allows for substitution at key positions to improve stability. rsc.org On-surface synthesis represents a cutting-edge, multi-step approach where precursor molecules are assembled and reacted on a solid support to create large acenes like tridecacene. acs.org

| Synthetic Approach | Key Reactions | Description | Reference |

| Diels-Alder Approach | Diels-Alder reaction, Dehydrogenation | Forms the cyclic core through cycloaddition followed by aromatization. | acs.org |

| Cross-Coupling Approach | Suzuki-Miyaura coupling | Builds the tetracene skeleton by forming multiple C-C bonds from halo-tetracene precursors. | mdpi.com |

| Scholl Reaction | Acid-catalyzed oxidative cyclodehydrogenation | Intramolecularly fuses aromatic rings to form the final polycyclic structure. | nih.gov |

| On-Surface Synthesis | Surface-mediated reactions | Assembles and cyclizes precursor molecules on a solid surface to form large acenes. | acs.org |

Specific Synthesis of this compound

The direct synthesis of this compound has been achieved through efficient chemical transformations, notably via a one-pot procedure.

One-Pot Synthetic Routes

A one-pot synthesis for this compound has been reported, offering an efficient route from readily available starting materials. This method involves a Friedel-Crafts reaction followed by a Fries rearrangement. The reaction utilizes phthalic anhydride (B1165640) and 1-naphthylacetate (B1228651) in the presence of anhydrous aluminum chloride to yield the target compound. This approach is advantageous as it combines multiple reaction steps into a single procedure, reducing the need for isolation of intermediates.

Precursor Identification and Transformation

The precursors for the one-pot synthesis of this compound are clearly identified as phthalic anhydride and 1-naphthylacetate. The transformation sequence begins with the Friedel-Crafts acylation of 1-naphthylacetate with phthalic anhydride, catalyzed by anhydrous aluminum chloride. This is followed by an intramolecular Fries rearrangement, which leads to the cyclization and formation of the final this compound structure. The product obtained from this synthesis can be characterized using spectroscopic techniques.

| Synthesis of this compound | |

| Reaction Type | One-Pot Synthesis |

| Key Reactions | Friedel-Crafts Reaction, Fries Rearrangement |

| Precursor 1 | Phthalic anhydride |

| Precursor 2 | 1-Naphthylacetate |

| Catalyst/Reagent | Anhydrous aluminum chloride |

| Product | This compound |

Derivatization and Structural Modification Strategies for this compound and its Analogues

The core structure of this compound serves as a versatile scaffold for chemical modifications aimed at fine-tuning its physicochemical and biological properties. These modifications primarily involve the synthesis of various derivatives, the introduction of diverse substituents to establish structure-activity relationships (SAR), and the creation of analogues with altered chromophoric systems.

Synthesis of Hydroxytetracene-5,12-dione Derivatives

The generation of derivatives from the this compound template is a key strategy to expand the chemical space and explore potential applications. Synthetic methodologies often focus on reactions involving the hydroxyl group and the aromatic rings.

A notable example is the one-pot synthesis of 7-acetyl-6-hydroxytetracene-5,12-dione. This method provides a straightforward approach to introduce an acetyl group onto the aromatic backbone of the parent compound. While specific details of the reaction mechanism and conditions are proprietary to the research, the successful synthesis of this derivative highlights the potential for direct functionalization of the tetracenequinone core.

Furthermore, the synthesis of brominated tetracenequinones, such as 8-bromo-5,12-tetracenequinone, represents a valuable synthetic route. researchgate.net Although not directly a derivative of the 6-hydroxy compound, these halogenated intermediates are crucial precursors for a wide range of derivatives. The bromine atom can be readily substituted through various cross-coupling reactions, such as Sonogashira coupling, to introduce a diverse array of functional groups. researchgate.net This approach allows for the systematic modification of the tetracene-5,12-dione skeleton. For instance, dipropyl-substituted tetracenequinones have been synthesized, demonstrating improved solubility compared to the parent compound. researchgate.net

A study by Aziz et al. (2023) investigated the anticancer potential of a complex derivative of tetracene-5,12-dione, identified as (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione (A01). nih.govplos.org This compound, which features a glycosidically linked amino sugar and additional hydroxyl and methoxy (B1213986) groups, demonstrated marked efficacy against breast and cervical cancer cell lines. nih.govplos.org The synthesis of such complex derivatives underscores the feasibility of introducing intricate functionalities to the tetracene-5,12-dione core, leading to compounds with significant biological activity.

| Compound Name | Starting Material | Key Reaction Type | Reference |

| 7-acetyl-6-hydroxytetracene-5,12-dione | This compound | Acetylation | ucst.ac.in |

| 8-bromo-5,12-tetracenequinone | 4-bromophthalic anhydride | Diels-Alder reaction | researchgate.net |

| Dipropyl-substituted tetracenequinone | Not specified | Not specified | researchgate.net |

| (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione (A01) | Not specified | Not specified | nih.govplos.org |

Introduction of Substituents for Structure-Activity Relationship Studies

The systematic introduction of various substituents onto the this compound framework is crucial for elucidating structure-activity relationships (SAR). SAR studies aim to identify the chemical features responsible for the biological and photophysical properties of these compounds, thereby guiding the design of more potent and selective analogues.

While comprehensive SAR studies specifically on a library of this compound derivatives are not extensively reported in the public domain, the investigation of compound A01 provides valuable insights. nih.govplos.org The potent anticancer activity of A01 suggests that the presence of the amino sugar moiety and the specific pattern of hydroxylation and methoxylation on the tetracyclic ring system are critical for its biological function. nih.govplos.org Computational analyses, including molecular docking and molecular dynamics simulations, have suggested that the A01-DNA complex primarily interacts via the minor groove, offering a deeper understanding of its mechanism of action at the molecular level. nih.govplos.org

The synthesis of various bromotetracenes and their subsequent derivatization provides a platform for systematic SAR studies. researchgate.net By introducing different substituents at the bromine position, researchers can probe the effects of electronic and steric factors on the compound's activity. For example, the introduction of propyl groups was found to enhance solubility, a key parameter for biological testing and material processing. researchgate.net

General findings from related heterocyclic systems, such as benzimidazole (B57391) derivatives, indicate that the nature and position of substituents can significantly impact their anticancer activity. researchgate.net For instance, the presence of specific bis(alkylcarbamates) was found to be effective against human lymphoblastic leukemia. researchgate.net Although these are different molecular scaffolds, the principles of SAR are often transferable and can inform the design of novel this compound derivatives with desired biological profiles.

| Derivative Type | Key Structural Feature | Implication for SAR | Reference |

| Glycosylated and polyhydroxylated tetracene-5,12-dione (A01) | Amino sugar, multiple hydroxyl and methoxy groups | Potent anticancer activity, interaction with DNA minor groove | nih.govplos.org |

| Alkyl-substituted tetracenequinones | Propyl groups | Improved solubility | researchgate.net |

| Brominated tetracenequinones | Bromo-substituent | Precursor for diverse functionalization | researchgate.net |

Analogues with Modified Chromophores

Modification of the chromophore of this compound is a strategy employed to alter its light-absorbing and emitting properties. This is particularly relevant for applications in materials science, such as organic electronics, and for the development of photochemically active biological probes.

One approach to modify the chromophore is through the synthesis of heteroacenes, where one or more carbon atoms in the aromatic rings are replaced by heteroatoms like sulfur or nitrogen. The synthesis of S,N-heterotetracenes, which consist of fused thiophene (B33073) and pyrrole (B145914) rings, has been reported. beilstein-journals.org These structural modifications lead to significant changes in the electronic properties. For example, the replacement of sulfur with nitrogen atoms in the tetracyclic system results in a red-shift in the absorption spectrum, a decrease in the oxidation potential, and a smaller energy gap. beilstein-journals.org Conversely, replacing a thiophene ring with a benzene ring has the opposite effect. beilstein-journals.org These findings demonstrate that the optoelectronic properties can be systematically tuned by altering the heteroatom composition of the tetracene core.

Another strategy involves the fusion of other aromatic systems to the tetracenequinone backbone. While specific examples starting from this compound are scarce, the principles can be inferred from related studies. For instance, the synthesis of mixed substituted porphyrins, where different aromatic units are attached, leads to significant red-shifts in the absorption spectra. acs.org

The synthesis of a tetracene dimer with four hexyl and four 1-hexynyl groups resulted in a compound with red-shifted absorption maxima and a large molar extinction coefficient compared to the corresponding monomer. researchgate.net This dimer also exhibited interesting redox and semiconducting properties. researchgate.net Such modifications of the core tetracene structure, by creating extended π-systems, are a powerful tool for tuning the chromophoric properties.

| Analogue Type | Structural Modification | Effect on Chromophore | Reference |

| S,N-Heterotetracenes | Replacement of C with S and N atoms | Red-shift in absorption, decreased oxidation potential | beilstein-journals.org |

| Tetracene Dimer | Covalent linking of two tetracene units with alkyl and alkynyl substituents | Red-shifted absorption, large molar extinction coefficient | researchgate.net |

| Mixed Substituted Porphyrins (conceptual) | Fusion of different aromatic systems | Significant red-shift in absorption | acs.org |

Isolation from Natural Sources and Biological Matrices

Tetracene derivatives are a class of aromatic polyketides known to be produced by various species of Streptomyces, a genus of bacteria renowned for its prolific production of secondary metabolites, including many clinically important antibiotics. wikipedia.orgmdpi.com These compounds are typically isolated from the fermentation broths of these microorganisms. For instance, new tetracene derivatives, such as Mersaquinone, have been isolated from marine-derived Streptomyces species, highlighting the diverse environments that harbor these producing organisms. nih.govresearchgate.netmdpi.com

While direct isolation of this compound from a natural source is not extensively documented in readily available literature, its structural similarity to other known tetracene natural products strongly suggests a microbial origin. It is plausible that this compound could be an intermediate or a shunt product in the biosynthetic pathway of more complex tetracenomycins or anthracyclines, or a final product of a yet-to-be-characterized biosynthetic gene cluster. acs.org The isolation of related compounds like tetracenomycin D from Streptomyces sp. further supports this hypothesis. nih.govresearchgate.net

| Compound | Producing Organism | Source |

| Tetracenomycin C | Streptomyces glaucescens | Soil Bacterium |

| Mersaquinone | Streptomyces sp. EG1 | Marine Sediment |

| Tetracenomycin D | Streptomyces sp. EG1 | Marine Sediment |

| Daunorubicin | Streptomyces peucetius | Soil Bacterium |

Proposed Biosynthetic Routes to this compound

The biosynthesis of aromatic polyketides like this compound is almost universally accomplished through a type II polyketide synthase (PKS) system. mdpi.comnih.gov These enzymatic assembly lines are responsible for constructing the core carbon skeleton of the molecule from simple acyl-CoA precursors. The proposed biosynthetic pathway for this compound can be inferred from the well-studied biosynthesis of compounds like tetracenomycin C and tetracyclines. biocyc.orgnih.gov

The biosynthesis commences with a starter unit, typically acetyl-CoA, and a series of extender units, most commonly malonyl-CoA. A minimal type II PKS, consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), iteratively condenses these units to form a linear poly-β-ketone chain. mdpi.comnih.gov For a tetracene core, this would involve the condensation of one starter unit with nine extender units to form a 20-carbon chain.

This linear polyketide chain is highly unstable and undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic four-ring tetracene skeleton. The precise folding and cyclization pattern is dictated by associated enzymes such as cyclases (CYC) and aromatases (ARO). It is at this stage that the foundational structure of this compound would be established. Subsequent tailoring reactions, such as hydroxylation, would then modify this core structure.

The biosynthesis of a functional tetracene molecule involves a suite of enzymes that act on the initial polyketide chain and the cyclized intermediates.

Polyketide Synthase (PKS): The core enzymes responsible for the assembly of the polyketide backbone. The minimal PKS components (KS, CLF, ACP) are essential. nih.gov

Cyclases (CYC): These enzymes control the regiochemistry of the intramolecular aldol (B89426) condensations that lead to the formation of the ring system. For instance, in tetracenomycin biosynthesis, the TcmN protein acts as a cyclase. uniprot.org

Aromatases (ARO): These enzymes catalyze the dehydration reactions that lead to the formation of the aromatic rings.

Oxygenases/Hydroxylases: Following the formation of the tetracyclic core, monooxygenases or dioxygenases would be responsible for introducing the hydroxyl group at the C-6 position to yield this compound. In the biosynthesis of oxytetracycline, an anhydrotetracycline (B590944) hydroxylase (OxyS) is responsible for a key hydroxylation step. escholarship.orgnih.gov A similar enzyme is proposed to be involved in the formation of the subject compound.

O-Methyltransferases (OMT): While not directly required for the synthesis of this compound, these enzymes are common in tetracene biosynthetic pathways, such as in the formation of tetracenomycin C, and are responsible for methylating hydroxyl groups. uniprot.org

| Enzyme Class | Function in Tetracene Biosynthesis | Example from Known Pathways |

| Polyketide Synthase (PKS) | Assembles the linear polyketide chain | OxyA, OxyB, OxyC (Oxytetracycline) |

| Cyclase (CYC) | Catalyzes ring formation | TcmN (Tetracenomycin C) |

| Aromatase (ARO) | Catalyzes aromatization of rings | TcmI (Tetracenomycin C) |

| Hydroxylase | Adds hydroxyl groups | OxyS (Oxytetracycline) |

Precursors and Related Natural Products in Biosynthetic Studies

The study of biosynthetic pathways often relies on the identification of precursors and related shunt products from wild-type or mutant strains of producing organisms. In the context of this compound, several classes of compounds are relevant.

Aklanonic Acid: An early intermediate in the biosynthesis of many anthracyclines, which share a similar tetracyclic core. microbiologyresearch.org The characterization of such precursors has been instrumental in elucidating the early steps of cyclization.

Tetracenomycin F2: A key intermediate in the biosynthesis of tetracenomycin C, formed by the action of the minimal PKS and the TcmN cyclase/O-methyltransferase. acs.org This represents a branch point from which different tetracenomycin derivatives can be formed.

Anhydrotetracycline: A late-stage precursor in tetracycline (B611298) biosynthesis that undergoes hydroxylation to form the final active antibiotic. escholarship.orgnih.gov This highlights the importance of late-stage tailoring reactions in generating structural diversity.

The existence of a diverse array of tetracene and anthracycline natural products, all originating from a common polyketide pathway, strongly suggests that this compound is likely a member of this extensive family of microbial metabolites. Further investigation into the genomes of Streptomyces and related actinomycetes will likely uncover the specific gene cluster responsible for its production.

Spectroscopic and Structural Characterization Techniques for Research

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Hydroxytetracene-5,12-dione by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the positions of the hydroxyl group and the aromatic protons. Similarly, the ¹³C NMR spectrum would identify the carbonyl carbons and the sp²-hybridized carbons of the aromatic rings.

Hypothetical ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.5 (estimated) | s | 1H | -OH |

| 8.3-8.5 | m | 4H | Aromatic protons adjacent to carbonyls |

| 7.7-7.9 | m | 4H | Remaining aromatic protons |

Note: This is a hypothetical representation for illustrative purposes.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can help to verify the presence of the tetracenequinone core and the hydroxyl group.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π-π* transitions within the extended aromatic system and n-π* transitions associated with the carbonyl groups. The position and intensity of these bands are sensitive to the molecular structure and solvent environment.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch |

| ~1670 | Strong | C=O stretch (quinone) |

| 1580-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~3050 | Weak | Aromatic C-H stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure and reveals how the molecules are arranged in the solid state. A single-crystal X-ray diffraction analysis of this compound would determine the precise bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would provide valuable information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the aromatic rings, which govern the crystal packing.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its analytical purity. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a common method for separating the desired compound from reaction byproducts and starting materials. The purity of the isolated compound can then be determined using high-performance liquid chromatography (HPLC), which provides a quantitative measure of purity by separating the sample into its individual components. Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of reactions and for preliminary purity checks.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing the geometry of molecules and calculating their electronic properties. In the context of 6-hydroxytetracene-5,12-dione and its analogs, DFT calculations are crucial for preparing the molecule for further computational studies, such as molecular docking. isca.me The optimization of the ligand's structure using DFT ensures that the molecule is in a low-energy, realistic conformation before attempting to predict its binding to a receptor. isca.me

A common approach involves using a functional like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov Such calculations can determine a range of quantum chemical descriptors that help to understand the molecule's stability and reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. nih.gov For this compound, the oxygen atoms of the quinone and hydroxyl groups would be expected to be regions of negative potential (nucleophilic sites), while the aromatic protons would be regions of positive potential. These calculations provide a foundational understanding of the molecule's intrinsic electronic properties, which are essential for interpreting its interactions with other molecules. Studies on related quinone compounds have successfully used DFT-calculated descriptors to correlate with biological activity. researchgate.net

Table 1: Key Parameters from DFT Calculations for Aromatic Quinones

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicator of chemical stability and reactivity. |

| MEP | Molecular Electrostatic Potential. | Visualizes charge distribution and reactive sites. |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

In studies involving derivatives of tetracene-5,12-dione, molecular docking has been employed to investigate their potential as anticancer agents by targeting specific proteins involved in cancer pathways, such as caspases or transcription factors. isca.me The process begins with the preparation of both the protein receptor and the ligand. For the protein, this involves removing water molecules, adding polar hydrogen atoms, and assigning atomic charges, often using tools like MGLTools. isca.me The ligand structure, optimized by DFT as described previously, is also prepared in a suitable format. isca.me

Software such as AutoDock Vina is then used to perform the docking calculations. isca.me A grid box is defined around the protein's active site, and the software systematically searches for the best binding poses of the ligand within this space, scoring them based on a force field that estimates the binding affinity. The results are typically reported as a binding energy (in kcal/mol), where a more negative value indicates a stronger predicted interaction. For a derivative of tetracene-dione, docking simulations against targets like caspase-3 and NF-κB have been performed to elucidate potential mechanisms of action. isca.me

Table 2: Example of Molecular Docking Parameters and Outputs

| Parameter | Description | Example Value/Setting |

| Software | Program used for docking calculations. | AutoDock Vina isca.me |

| Receptor PDB ID | Protein Data Bank identifier for the target protein structure. | e.g., 6M2N (for SARS-CoV-2 Mpro) mdpi.com |

| Grid Box Center | X, Y, Z coordinates defining the center of the docking search space. | e.g., (-10.249, 48.903, 6.706) for NF-κB isca.me |

| Binding Energy | Estimated free energy of binding. | e.g., -7.97 kcal/mol nih.gov |

| Inhibition Constant (Ki) | Calculated from the binding energy, indicating inhibitory potency. | e.g., 1.43 µM nih.gov |

| Interactions | Types of bonds formed between ligand and protein. | Hydrogen bonds, hydrophobic interactions. nih.gov |

Conformational Analysis and Energy Landscape Studies

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The tetracene-dione core is a largely planar and rigid structure. However, the hydroxyl group introduces a degree of flexibility. A key conformational feature in such structures is the potential for intramolecular hydrogen bonding.

Energy landscape studies would involve systematically mapping the potential energy of the molecule as a function of its conformational degrees of freedom, primarily the rotation of the hydroxyl proton. However, due to the strong intramolecular hydrogen bond, the energy barrier for rotation is expected to be high, and the planar, hydrogen-bonded conformation would represent a deep global minimum on the potential energy surface. The planarity of the molecule is also a critical factor, as it facilitates π–π stacking interactions in the solid state, which has been observed in related crystal structures. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR models could be developed to predict its activity based on calculated molecular descriptors, provided a dataset of structurally similar compounds with known activities exists.

Given that tetracene-diones are structurally related to anthracyclines, a well-known class of anticancer drugs, QSAR studies on anthracycline analogues provide relevant insights. isca.me These studies often use multiple linear regression (MLR) to build models. isca.meresearchgate.net The "activity" is typically the half-maximal inhibitory concentration (IC50), expressed in a logarithmic form (pIC50). The "structure" is represented by various molecular descriptors.

Commonly used descriptors in QSAR models for polycyclic aromatic compounds include:

Physicochemical properties: Such as molecular weight, logP (lipophilicity), and water solubility. researchgate.net

Electronic descriptors: Derived from DFT, including HOMO/LUMO energies, and atomic charges. researchgate.net

Topological and graph theoretical indices: Which describe the connectivity and shape of the molecule. isca.menih.gov

Spatial and thermodynamic descriptors: Relating to the molecule's 3D shape and energy. mdpi.com

More advanced techniques like 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA) can also be used. nih.gov These methods align a series of molecules and analyze the 3D steric and electrostatic fields around them to correlate these fields with biological activity. nih.gov Furthermore, modern machine learning algorithms, such as artificial neural networks (ANN) and random forests, are increasingly being applied to build more complex and predictive QSAR models for anticancer agents. archivog.comrsc.org A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. archivog.com

Table 3: Common Approaches in QSAR Modeling

| QSAR Method | Key Principle | Typical Descriptors |

| Multiple Linear Regression (MLR) | Builds a linear equation relating activity to descriptors. | Physicochemical, electronic, topological. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with activity. | Steric, electrostatic, hydrophobic fields. nih.gov |

| Artificial Neural Networks (ANN) | Uses a network of interconnected nodes to find non-linear relationships. | Combination of various descriptor types. archivog.com |

| Random Forest (RF) | An ensemble method using multiple decision trees for classification or regression. | High-dimensional descriptor sets. rsc.org |

Biological and Biochemical Activity Studies Mechanistic Focus

Investigations into Cellular Biological Activity

Investigations into the cellular effects of 6-Hydroxytetracene-5,12-dione have primarily utilized laboratory-based cell models to elucidate its activity and mechanisms of action.

The cytotoxic and biological activities of compounds related to this compound have been evaluated in various cancer cell lines. For instance, a study on derivatives of 1,4-dihydroxy-tetracene-5,12-dione, which shares the core tetracene-5,12-dione structure, demonstrated significant cytotoxicity against human cancer cell lines, including lung (A549), prostate (PC-3), and breast (MCF-7) cancer cells. The half-maximal inhibitory concentrations (IC50) for some of these derivatives were found to be in the low micromolar range, indicating potent activity. These studies provide a basis for understanding how this compound itself might behave in similar biological systems.

The mechanisms through which tetracene-5,12-diones exert their effects are multifaceted. Research on related structures suggests that their mode of action involves the induction of apoptosis, or programmed cell death. For example, derivatives of 1,4-dihydroxy-tetracene-5,12-dione have been shown to trigger apoptosis in cancer cells. This process is a key target in cancer therapy, and the ability of these compounds to initiate it underscores their therapeutic potential.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, these studies have provided insights into the key molecular features responsible for their effects.

Modifications to the tetracene-5,12-dione scaffold have been shown to significantly impact biological activity. In a study of 1,4-dihydroxy-tetracene-5,12-dione derivatives, the presence and position of substituent groups on the aromatic rings were found to be critical. For instance, the introduction of certain functional groups led to variations in cytotoxic potency against different cancer cell lines. This highlights the sensitivity of the biological response to even minor changes in the molecular architecture.

The core tetracene-5,12-dione ring system is considered a key pharmacophore, the essential part of the molecule responsible for its biological activity. The planarity of this ring system and the presence of the quinone moiety are thought to be important for its interaction with biological targets. The hydroxyl group at the 6-position in this compound is also likely to play a significant role in its binding and activity profile.

Molecular Target Identification and Ligand-Receptor Interactions

Identifying the specific molecular targets of this compound is an ongoing area of research. The structural similarity to other tetracyclic compounds, such as anthracyclines, suggests potential interactions with DNA and topoisomerase enzymes. These interactions are known to be critical for the anticancer effects of many related compounds.

Enzymatic Inhibition Studies

Currently, there is a lack of specific, publicly available research data detailing the direct enzymatic inhibition properties of this compound. While its cytotoxic activity suggests a potential interaction with key cellular enzymes, dedicated studies to identify specific enzyme targets and to quantify the inhibition, such as determining IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, have not been reported in the accessible scientific literature. Future research in this area would be crucial to elucidate the precise enzymatic machinery affected by this compound.

Receptor Binding Profiling

Similarly, detailed receptor binding profiles for this compound are not extensively documented in current scientific publications. Understanding which cellular receptors the compound binds to, and with what affinity (typically measured by the dissociation constant, Kd), is essential for a complete mechanistic picture. Such studies would clarify whether its biological activities are mediated through receptor-dependent signaling pathways. The absence of this data represents a significant gap in the comprehensive understanding of its pharmacological action.

Biochemical Pathways Modulation

The pronounced cytotoxic effect of this compound on cancer cells strongly implies that it modulates one or more critical biochemical pathways. However, the specific pathways that are perturbed by this compound remain to be fully elucidated. The observed anticancer activity could stem from the induction of apoptosis, cell cycle arrest, or interference with metabolic pathways essential for cancer cell survival. Detailed molecular studies are required to identify the specific signaling cascades and metabolic routes that are altered following cellular exposure to this compound.

Advanced Analytical Methodologies for Research Application

Chromatographic Techniques for Quantitative Analysis in Complex Mixtures

Chromatographic separation is fundamental to isolating 6-Hydroxytetracene-5,12-dione from other interfering compounds present in a sample, which is a prerequisite for accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the analysis of this compound due to the compound's polarity, conferred by the hydroxyl group, and its strong UV-Vis absorbance, originating from the polycyclic aromatic structure. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for such compounds.

In a typical RP-HPLC method, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a gradient elution is often preferred to achieve good resolution and reasonable analysis times, especially in complex mixtures. This involves a gradual change in the mobile phase composition, for instance, by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer.

Detection is commonly achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector can also be employed to acquire the full UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of known standards of this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis at 254 nm and 400 nm |

| Expected Retention Time | ~12.5 min (highly dependent on the specific method) |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, though its direct application to this compound can be challenging. The compound's relatively high molecular weight and the presence of a polar hydroxyl group can lead to low volatility and potential thermal degradation in the hot GC injector and column.

To overcome these issues, a derivatization step is typically required prior to GC analysis. The hydroxyl group can be converted to a more volatile and thermally stable silyl (B83357) ether by reacting it with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process, known as silylation, reduces the polarity of the compound and increases its volatility, making it more amenable to GC separation.

The derivatized analyte is then introduced into the GC, where it is separated on a capillary column, typically with a non-polar stationary phase. A flame ionization detector (FID) can be used for quantification, offering a wide linear range and good sensitivity for organic compounds. nist.gov

Table 2: Representative GC Parameters for Derivatized this compound

| Parameter | Value/Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 60 °C for 30 minutes |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Coupled Techniques for Structural Confirmation in Biological Samples

While chromatographic techniques can provide quantitative data, they often lack the specificity required for unambiguous identification, especially in complex biological matrices like plasma, urine, or tissue homogenates. researchgate.netnih.gov Coupling a separation technique with mass spectrometry (MS) provides a powerful tool for both quantification and structural confirmation. nih.gov

LC-MS/MS Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification and confirmation of organic molecules in biological samples. mdpi.com The development of a robust LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection. nih.govfarmaciajournal.com

The HPLC separation is typically performed using conditions similar to those described in section 7.1.1, with the aim of achieving a sharp, symmetrical peak for the analyte, free from co-eluting interferences. The eluent from the HPLC column is directed into the mass spectrometer's ion source, where the analyte molecules are ionized. For a compound like this compound, electrospray ionization (ESI) in either positive or negative mode would be a suitable choice.

In the tandem mass spectrometer, the ionized molecule (the precursor ion) is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller, characteristic fragment ions (product ions). The instrument is set to monitor one or more of these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.govnih.gov This highly selective detection method significantly reduces background noise and enhances the certainty of identification. farmaciajournal.com

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value/Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion (Positive Mode) | [M+H]⁺ |

| Precursor Ion (Negative Mode) | [M-H]⁻ |

| MRM Transition 1 (Hypothetical) | Precursor Ion → Product Ion A (for quantification) |

| MRM Transition 2 (Hypothetical) | Precursor Ion → Product Ion B (for confirmation) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

GC-MS Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the structural confirmation of this compound, provided that the compound is derivatized to enhance its volatility as discussed in section 7.1.2. nist.gov The GC separates the derivatized analyte from other components in the sample before it enters the mass spectrometer. nist.govmdpi.com

In the MS, the molecules are typically ionized by electron ionization (EI), which is a high-energy process that causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of various fragment ions. The molecular ion peak (M⁺) confirms the molecular weight of the derivatized analyte, while the fragmentation pattern provides structural information that can be used for definitive identification. nist.gov

For trace analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few characteristic ions of the analyte. This increases the sensitivity and selectivity of the analysis compared to scanning the full mass range.

Table 4: Potential GC-MS Data for Silylated this compound

| Parameter | Value/Description |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu (in full scan mode) |

| Molecular Ion (M⁺) | Expected m/z for the trimethylsilyl (B98337) derivative |

| Key Fragment Ion 1 | Characteristic fragment resulting from loss of a methyl group |

| Key Fragment Ion 2 | Fragment corresponding to the tetracene ring system |

| SIM Ions | Molecular ion and 2-3 key fragment ions for high sensitivity analysis |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

Historically, the synthesis of tetracene derivatives has been a focus of organic chemistry. For instance, early methods converted related structures like 7,8,9,10-tetrahydrotetracene-5,12-dione (B15074751) and 5,12-dihydrotetracen-5-ol (B14183063) to tetracene, albeit with yields under 50%. ucy.ac.cy The conversion of 6-hydroxytetracene-5,12-dione to tetracene itself has also been documented, though with unreported yields. ucy.ac.cy Future research will undoubtedly prioritize the development of more efficient and scalable synthetic methodologies. This includes the exploration of new catalytic systems, reaction conditions, and starting materials to improve yields, reduce byproducts, and lower the environmental impact of the synthesis. The goal is to make this compound and its analogs more accessible for further research and potential applications.

Elucidation of Undiscovered Biosynthetic Pathways

While the chemical synthesis of this compound is a primary focus, the potential for its natural occurrence or the existence of related biosynthetic pathways in microorganisms or plants remains an intriguing area of investigation. Many complex aromatic compounds are produced by living organisms through intricate enzymatic cascades. Future research could involve screening natural product libraries or employing genomic and metabolomic approaches to identify potential biosynthetic gene clusters that could produce this or structurally similar compounds. Uncovering such pathways would not only provide a deeper understanding of natural product biosynthesis but could also offer alternative, biocatalytic routes for its production.

Exploration of New Biological Modalities and Mechanisms

The biological activities of this compound are not yet extensively characterized. The broader class of tetracyclic compounds, however, is known to possess a range of biological effects. A critical future direction will be the systematic evaluation of this compound's activity across various biological assays. This includes screening for antimicrobial, antiviral, and antiproliferative properties. Should any significant activity be identified, subsequent research will need to delve into its mechanism of action. This would involve identifying the specific cellular targets and pathways that this compound modulates to exert its biological effects.

Integration with Advanced Computational and Data Science Approaches

Modern computational chemistry offers powerful tools to predict and understand the properties and behavior of molecules. Future research on this compound will likely involve the use of computational methods to explore its electronic structure, reactivity, and potential interactions with biological macromolecules. ucy.ac.cy Techniques such as density functional theory (DFT) and molecular docking can provide insights into its stability, spectroscopic properties, and binding affinities to protein targets. Furthermore, data science approaches can be used to analyze large datasets from high-throughput screening experiments, helping to identify structure-activity relationships and guide the design of new derivatives with enhanced properties.

Potential as Chemical Probes in Biological Systems

The inherent fluorescence of many polycyclic aromatic hydrocarbons suggests that this compound could be developed as a chemical probe. These probes are valuable tools for visualizing and studying biological processes in real-time. Future research could focus on modifying the structure of this compound to enhance its photophysical properties, such as quantum yield and photostability. Additionally, functional groups could be introduced to enable its specific targeting to particular organelles or biomolecules within a cell. This would allow for its use in advanced microscopy techniques to investigate cellular dynamics and the localization of its biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-hydroxytetracene-5,12-dione, and how can purity be validated?

- Methodology : Co-oxygenation of polycyclic aromatic hydrocarbons (PAHs) in the presence of rat lung cytosol and linoleic acid is a documented pathway . Post-synthesis, purity can be validated using thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for isolation. NMR and mass spectrometry are critical for confirming structural integrity .

Q. How can researchers structurally characterize this compound and its derivatives?

- Methodology : High-resolution NMR (e.g., H, C, and 2D-COSY) is essential for resolving hydroxyl and quinone moieties. Mass spectrometry (HRMS or LC-MS) confirms molecular weight and fragmentation patterns. For complex derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal for trace detection in air or water matrices. Gas chromatography (GC-MS) can also be used after derivatization to improve volatility. Matrix-matched calibration curves are critical to account for environmental interferents .

Advanced Research Questions

Q. How do researchers evaluate the cytotoxicity of this compound, and what mechanistic insights are derived?

- Methodology : Caspase-3 activation assays and lactate dehydrogenase (LDH) release tests are standard for apoptosis and necrosis evaluation, respectively . IC values (e.g., 6.2–12.7 mM in colon cancer cells) suggest DNA intercalation and topoisomerase II inhibition as primary mechanisms. Redox cycling to generate reactive oxygen species (ROS) should be quantified via fluorometric assays .

Q. What computational approaches are used to predict the electronic properties of this compound?

- Methodology : Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets can model optoelectronic behavior, including HOMO-LUMO gaps and nonlinear optical (NLO) properties. Solvent effects are incorporated using the polarizable continuum model (PCM). Comparative studies with lithium-doped analogs reveal enhanced electron affinity .

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC values)?

- Methodology : Standardize assay conditions (e.g., cell line selection, exposure duration, and serum content). Replicate experiments across independent labs and validate via orthogonal assays (e.g., ATP viability tests vs. flow cytometry). Meta-analyses of literature data can identify confounding factors like impurity profiles or solvent effects .

Q. What strategies are effective for designing this compound derivatives with enhanced electronic or biological activity?

- Methodology : Substituent engineering (e.g., halogenation or hydroxylation) improves π-stacking in organic semiconductors . For anticancer applications, glycosylation or pegylation can enhance solubility and tumor targeting. Structure-activity relationships (SAR) should integrate molecular docking simulations to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.